molecular formula C8H7FO3 B1301040 3-Fluoro-4-methoxybenzoic acid CAS No. 403-20-3

3-Fluoro-4-methoxybenzoic acid

Cat. No. B1301040
CAS RN: 403-20-3
M. Wt: 170.14 g/mol
InChI Key: HYNNNQDQEORWEU-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxybenzoic acid is a chemical compound that serves as a key building block in various synthetic processes. It is a fluorinated derivative of benzoic acid with a methoxy group at the fourth position and a fluorine atom at the third position on the benzene ring. This compound is of interest due to its potential applications in the synthesis of pharmaceuticals and other organic molecules.

Synthesis Analysis

The synthesis of 3-fluoro-4-methoxybenzoic acid-related compounds has been explored in several studies. A scalable synthesis of 3-fluoro-4-methoxybenzoyl chloride, a closely related compound, was achieved through the Fries rearrangement of 2-fluorophenyl acetate using Lewis acid catalysis. This process was performed on a kilogram scale, demonstrating its industrial feasibility . Additionally, a facile synthesis of 3-fluoro-4-methoxybenzaldehyde, which is structurally similar to 3-fluoro-4-methoxybenzoic acid, was reported. This synthesis involved a reaction of 2-fluoroanisole with hexamethylenetetramine in the presence of trifluoroacetic acid, simplifying the synthetic method to a single step and avoiding the use of concentrated hydrochloric and sulfuric acids .

Molecular Structure Analysis

The molecular structure of compounds related to 3-fluoro-4-methoxybenzoic acid has been determined using various spectroscopic techniques. For instance, the structure of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid was elucidated using infrared spectroscopy, nuclear magnetic resonance spectroscopy, and high-resolution electrospray ionization mass spectrometry . Although not directly about 3-fluoro-4-methoxybenzoic acid, these studies provide insights into the structural analysis of fluorinated benzoic acid derivatives.

Chemical Reactions Analysis

The reactivity of fluorinated benzoic acid derivatives has been explored in the context of solid-phase synthesis. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid, a compound with some structural similarity to 3-fluoro-4-methoxybenzoic acid, has been used as a multireactive building block for the synthesis of various heterocyclic scaffolds, including benzimidazoles and benzotriazoles . These studies highlight the potential of fluorinated benzoic acids in constructing complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-fluoro-4-methoxybenzoic acid and related compounds are influenced by the presence of the fluorine and methoxy substituents on the benzene ring. Fluorine atoms are highly electronegative, which can affect the acidity of the benzoic acid moiety and the reactivity of the aromatic ring. The methoxy group is an electron-donating substituent, which can also impact the compound's reactivity. While specific data on the physical and chemical properties of 3-fluoro-4-methoxybenzoic acid are not provided in the papers, these general principles can be applied to predict its behavior in chemical reactions.

Scientific Research Applications

1. Encapsulation of Flavor Molecules

3-Fluoro-4-methoxybenzoic acid has been utilized in the field of food science, particularly in the encapsulation of flavor molecules. A study demonstrated the successful intercalation of vanillic acid (a flavoring agent) into layered double hydroxide, producing nanohybrids for controlled flavor release (Hong, Oh, & Choy, 2008).

2. Synthesis of Liquid Crystals

Research in materials science has employed 3-Fluoro-4-methoxybenzoic acid in synthesizing liquid crystals. A study synthesized 4-methoxybenzoate liquid crystals, exploring their mesomorphic properties and the effects of fluoro-substitutes (Li, Yu, Liu, & Wen, 2010).

3. Chromatography and Detection Techniques

In analytical chemistry, 3-Fluoro-4-methoxybenzoic acid derivatives have been used as labeling reagents for amino acids in high-performance liquid chromatography, aiding in sensitive detection techniques (Watanabe & Imai, 1981).

4. Insecticidal Activity

The compound's derivatives have found applications in agricultural chemistry, specifically in synthesizing insecticidal agents. A study reported the synthesis of 1,3,4-oxadiazoles containing a phenoxyfluorophenyl group, showing low insecticidal activity against certain crop pests (Mohan, Vishalakshi, Bhat, Rao, & Kendappa, 2004).

5. Environmental Microbiology

In environmental microbiology, fluorinated compounds like 3-Fluoro-4-methoxybenzoic acid have been used to study the metabolic pathways in methanogenic consortia, offering insights into the degradation of aromatic compounds (Londry & Fedorak, 1993).

Safety And Hazards

Safety measures include avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

3-Fluoro-4-methoxybenzoic acid can be used in the preparation of (S)-2-methylbutyl-3-fluoro-4-hydroxy benzoate and 4- n -alkoxy-3-fluorobenzoic acids . It may also be used in the synthesis of bis 3-fluoro-4-hydroxybenzoates, which are potent KCa2/3 pan-inhibitors .

properties

IUPAC Name

3-fluoro-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNNNQDQEORWEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369895
Record name 3-fluoro-4-methoxybenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-methoxybenzoic acid

CAS RN

403-20-3
Record name 3-Fluoro-4-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=403-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-fluoro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-fluoro-4-methoxyacetophenone (11.5 g) was dissolved in 100 ml dioxane and NaOBr solution (as prepared below) was added dropwise, with constant stirring with a stir bar at room temperature. The NaOBr solution was prepared by dissolving 40 g of NaOH in 500 ml of water, cooling to 0° C. in an ice bath, and adding bromine (12.5 ml) dropwise while stirring with stir bar; bromine was added slowly so that the reaction mixture did not exceed 5° C. After overnight stirring of the 3-fluoro-4-methoxyacetophenone, dioxane and NaOBr solution, the reaction mixture was diluted with water (200 ml). Since the reaction mixture was basic, the product, benzoic acid, was in water as its sodium salt. The resultant mixture was partitioned between ether and water. The ether layer was washed with dilute aqueous NaOH to extract any remaining product as Na salt. The aqueous layers were combined and acidified to pH 1 to precipitate the benzoic acid. The resulting acid was extracted with ether. The ether layer was washed with water a few times, dried with MgSO4, and filtered. Rotary evaporation of the ether fraction afforded 3-fluoro-4-methoxybenzoic acid (IV) in 85% yield.
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Synthesis routes and methods II

Procedure details

3-Fluoro-4-methoxybenzonitrile (2.0 g, 13.2 mmol) in water (5 mL) and concentrated sulphuric acid (5 mL) was heated at 110° C. for 4 hours. The solution was then cooled to room temperature and neutralized with solid sodium carbonate. Acidification with glacial acetic acid leads to a white precipitate, which was collected by filtration and dissolved in dichloromethane. The resulting solution was dried over sodium sulfate, filtered, and concentrated to give the product as a beige-colored solid (2.03 g, 90% yield).
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90%

Synthesis routes and methods III

Procedure details

A solution of methyl 3-fluoro-4-(methyloxy)benzoate (534 mg, 2.9 mmol) in 35% aqueous potassium hydroxide:methanol (1:4, 10 mL) was stirred at reflux for 1 hour. The solution was cooled to room temperature and the methanol was evaporated. The pH of the aqueous portion was brought to 2 using concentrated hydrochloric acid. The precipitate which formed was collected by filtration and washed with water to afford 400 mg, 2.4 mmol (83%) of 3-fluoro-4-methoxybenzoic acid. MS (EI) for C8H7FO3: 169 (M−H).
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534 mg
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potassium hydroxide methanol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
SW May, RS Phillips, CD Oldham - Biochemistry, 1978 - ACS Publications
… Recrystallization from water gave 1.3 g of 3-fluoro-4-methoxybenzoic acid (72%), mp 206-210 C [lit. C(Minor & Vanderwerf, 1952)]. The above product (0.25 g), 3 mL of 57% HI, 0.71 g of …
Number of citations: 30 pubs.acs.org
HL Hansen - Journal of the American Chemical Society, 1937 - ACS Publications
… The 3-fluoro-4-methoxybenzoic acid was further prepared as follows: p-cresol was … that this substance is identical with the 3-fluoro-4-methoxybenzoic acid obtained from 3fluoro-4-…
Number of citations: 7 pubs.acs.org
SG Yerande, DM Shendage, PB Wakchaure… - Tetrahedron …, 2014 - Elsevier
… Starting form 3-fluoro-4-methoxybenzoic acid a number of synthetic approaches toward 1 has been reported in the literature. The key starting material 3-fluoro-4-methoxybenzoic acid is …
Number of citations: 4 www.sciencedirect.com
Dinesha, S Viveka, PS Khandige… - Monatshefte für Chemie …, 2016 - Springer
… Then, it involves the coupling of aryl amidoximes with 3-fluoro-4-methoxybenzoic acid in the presence of HATU (1-[bis(dimethylamino)methylene]-1H-[1,2,3]-triazolo[4,5-b]pyridinium-3-…
Number of citations: 1 link.springer.com
Dinesha, S Viveka, S Chandra, GK Nagaraja - Monatshefte für Chemie …, 2015 - Springer
… A carbohydrazide derivative 3 is prepared from 3-fluoro-4-methoxybenzoic acid (1) via an ester intermediate 2 according to the method described in literature [25]. 3-Fluoro-4-…
Number of citations: 8 link.springer.com
GK Nagaraja - researchgate.net
… 3-fluoro-4-methoxybenzoic acid (1) via an ester intermediate 2 according to the method described in literature [25]. 3-Fluoro-4-methoxybenzohydrazide (3) was reacted with carbon …
Number of citations: 0 www.researchgate.net
SS Pelosi, JE Gray - Journal of Medicinal Chemistry, 1974 - ACS Publications
… reported to be para to the methoxy group,4-5 and oxidative degradation of lbwith KMnO< gave the known acid, 3-fluoro-4-methoxybenzoic acid.6-7 An alternative synthesis of II by …
Number of citations: 2 pubs.acs.org
GW Gray, B Jones - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
The preparation and mesomorphic character of certain 4-rz-alkoxy-3-halogenobenzoic acids are described. Halogen-substitution results in an increase in the breadth of the molecule …
Number of citations: 75 pubs.rsc.org
YH Kim, HG Mautner - Journal of Medicinal Chemistry, 1974 - ACS Publications
… 3-Fluoro-4-methoxybenzoic Acid. A solution of 27 g of KMnO» in 250 ml of hot H2O was added slowly to a suspension of 13 g (0.06 mol) of lb in 100 ml of hot H2O containing 0.2 g of …
Number of citations: 6 pubs.acs.org
JT Minor, CA Vanderwerf - The Journal of Organic Chemistry, 1952 - ACS Publications
… 3-Fluoro-4-methoxyacetophenone (II) was readily converted to 3-fluoro-4-methoxybenzoic acid (III) by the haloform reaction with sodium hypochlorite. On the other hand, 3-fluoro-4-…
Number of citations: 20 pubs.acs.org

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